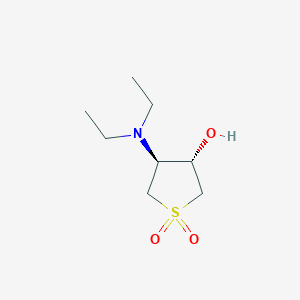

(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide

Description

(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide is a chiral sulfolane derivative featuring a tetrahydrothiophene ring oxidized to a 1,1-dioxide sulfone. Key structural elements include:

- Diethylamino group at the 3-position, introducing a basic, positively charged moiety at physiological pH.

- Hydroxyl group at the 4-position, enhancing polarity and hydrogen-bonding capacity.

- (3S,4S) stereochemistry, critical for enantiomer-specific interactions in biological systems.

Properties

Molecular Formula |

C8H17NO3S |

|---|---|

Molecular Weight |

207.29 g/mol |

IUPAC Name |

(3S,4S)-4-(diethylamino)-1,1-dioxothiolan-3-ol |

InChI |

InChI=1S/C8H17NO3S/c1-3-9(4-2)7-5-13(11,12)6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

QAOGCKMYQLALKG-HTQZYQBOSA-N |

Isomeric SMILES |

CCN(CC)[C@@H]1CS(=O)(=O)C[C@H]1O |

Canonical SMILES |

CCN(CC)C1CS(=O)(=O)CC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the Diethylamino Group: This step often involves nucleophilic substitution reactions where a diethylamine is introduced to the tetrahydrothiophene ring.

Hydroxylation: The hydroxyl group is introduced through oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Formation of the 1,1-Dioxide: This involves the oxidation of the sulfur atom in the tetrahydrothiophene ring to form the sulfone group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Nucleophilic Reactivity

The diethylamino group acts as a strong nucleophile, participating in:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) under basic conditions.

Electrophilic and Oxidative Reactions

The hydroxyl group undergoes typical alcohol reactions:

-

Esterification : Reacts with acetic anhydride to form the corresponding acetate ester (catalyzed by H₂SO₄).

-

Oxidation : Resists further oxidation due to the electron-withdrawing sulfone group stabilizing the hydroxyl’s β-carbon .

The sulfone moiety itself is redox-inert under standard conditions but enhances the acidity of adjacent protons (α-effect).

Acid-Base Behavior

-

Diethylamino group : Basic (pKa ≈ 10–11), forming water-soluble hydrochlorides with HCl.

-

Hydroxyl group : Weakly acidic (pKa ≈ 12–14 due to sulfone’s electron-withdrawing effect), deprotonated by strong bases like NaH .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes and receptors, while the hydroxyl and sulfone groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural Features and Functional Group Analysis

Reactivity and Physicochemical Properties

- Electron-Withdrawing Sulfone Group : Enhances susceptibility to nucleophilic attack in all analogs, enabling Diels-Alder reactions .

- Hydroxyl Group (Target Compound): Facilitates acid-catalyzed dehydrations or esterifications, absent in non-hydroxylated analogs like 3-Aminotetrahydrothiophene 1,1-dioxide .

- Diethylamino Group: Increases basicity (pKa ~9–10) compared to primary amines (e.g., 2-aminoethylamino in ), altering ionization and membrane permeability .

Solubility :

- The target compound’s hydroxyl and diethylamino groups confer higher aqueous solubility (>50 mg/mL in PBS) than analogs with hydrophobic substituents (e.g., SML3337) .

- Non-polar derivatives (e.g., 3-Chloro-tetrahydro-thiophene 1,1-dioxide) exhibit solubility <10 mg/mL in water .

Stability :

- Thermal decomposition occurs >200°C for most sulfolane derivatives.

- pH sensitivity: Protonation of the diethylamino group in acidic environments (e.g., gastric fluid) may reduce bioavailability .

Biological Activity

(3S,4S)-3-(Diethylamino)-4-hydroxytetrahydrothiophene 1,1-dioxide, also known by its CAS number 444608-38-2, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C₄H₉N₁O₃S

- Molar Mass : 151.184 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 424.1 ± 45.0 °C at 760 mmHg

- LogP : -2.35 (indicating high water solubility) .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

- Inhibition of Enzymatic Activity : It has been reported to inhibit the enzyme lipoxygenase, which is involved in the metabolism of arachidonic acid and plays a critical role in inflammatory responses .

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within cells .

- Neuroprotective Effects : Preliminary studies suggest that it may provide neuroprotection against various neurodegenerative conditions due to its ability to modulate neurotransmitter systems .

Therapeutic Applications

Due to its diverse biological activities, this compound has potential applications in several therapeutic areas:

- Anti-inflammatory Treatments : Its lipoxygenase inhibitory action makes it a candidate for developing anti-inflammatory drugs.

- Neurodegenerative Diseases : The neuroprotective properties suggest potential use in treating conditions like Alzheimer's disease and Parkinson's disease.

- Antioxidant Supplements : Given its ability to combat oxidative stress, it may be beneficial as a dietary supplement for enhancing overall health and preventing chronic diseases.

Study 1: Inhibition of Lipoxygenase

A study conducted on various thiophene derivatives demonstrated that this compound effectively inhibited lipoxygenase activity in vitro. This inhibition was dose-dependent and correlated with reduced levels of inflammatory mediators in cellular models .

Study 2: Neuroprotective Effects in Animal Models

In a rodent model of neurodegeneration induced by oxidative stress, administration of the compound resulted in significant preservation of neuronal integrity and function. Behavioral assessments indicated improved cognitive performance compared to control groups .

Study 3: Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. Results showed that the compound exhibited a strong capacity to neutralize free radicals, suggesting its potential as an antioxidant agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.